molecular formula C6H8N4 B13116181 N-(pyrimidin-5-yl)acetimidamide

N-(pyrimidin-5-yl)acetimidamide

Cat. No.: B13116181
M. Wt: 136.15 g/mol
InChI Key: DRIGKTHMKBMBPA-UHFFFAOYSA-N
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Description

N-(Pyrimidin-5-yl)acetimidamide is a pyrimidine-derived compound characterized by an acetimidamide group attached to the pyrimidine ring at the 5-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including roles as enzyme inhibitors, receptor modulators, and antitumor agents .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

N'-pyrimidin-5-ylethanimidamide

InChI

InChI=1S/C6H8N4/c1-5(7)10-6-2-8-4-9-3-6/h2-4H,1H3,(H2,7,10)

InChI Key

DRIGKTHMKBMBPA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with acetimidamide precursors. One common method includes the use of ammonium acetate and N,N-dimethylformamide dimethyl acetal in a three-component tandem reaction under metal- and solvent-free conditions . This method offers a broad substrate scope and good functional group tolerance, making it suitable for gram-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.

Scientific Research Applications

N-(pyrimidin-5-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares N-(pyrimidin-5-yl)acetimidamide with key analogs based on substituents, molecular properties, and reported activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Activity Key Reference(s)
N-(Pyrimidin-5-yl)acetimidamide Acetimidamide at pyrimidin-5-position ~165.2 (estimated) Hypothesized kinase inhibition
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Acetamide at pyrimidin-5-position; amino, hydroxyl groups 285.27 (measured) Antitumor, crystallography studied
N-(2-Hydroxypyridin-3-yl)acetamide Acetamide at pyridin-3-position; hydroxyl group ~180.2 (estimated) Unspecified (structural analog)
Patent-derived quinoline-pyrimidine hybrids Complex substituents (e.g., piperidinylidene, tetrahydrofuran) >500 (estimated) Kinase inhibitors, antitumor

Key Structural and Functional Differences

Position of Acetamide/Acetimidamide Group: N-(Pyrimidin-5-yl)acetimidamide features an acetimidamide group at the pyrimidin-5-position, which may enhance hydrogen-bonding interactions compared to simpler acetamide analogs (e.g., N-(2-hydroxy-5-iodopyridin-3-yl)acetamide ). In contrast, N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate has an acetamide group and multiple hydroxyl/amino substituents, which contribute to its crystallographic stability and hydrogen-bonding network.

Pharmacological Implications: Antitumor Activity: Pyrimidine derivatives with hydroxyl and amino groups (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) show enhanced antitumor activity due to interactions with DNA or enzymes like thymidylate synthase . Kinase Inhibition: Patent-derived analogs (e.g., quinoline-pyrimidine hybrids ) exhibit potent kinase inhibition via bulky substituents (e.g., piperidinylidene), which are absent in this compound. This suggests that the latter may require structural optimization for similar efficacy.

Solubility and Stability: Hydrated forms (e.g., dihydrate in ) improve solubility, whereas this compound’s imidamide group may reduce aqueous solubility unless protonated.

Research Findings and Gaps

  • Crystallographic Data : The dihydrate analog forms a 3D network via N–H···O and O–H···O hydrogen bonds, stabilizing its structure. Similar studies are lacking for N-(pyrimidin-5-yl)acetimidamide, limiting insights into its solid-state behavior.
  • Synthetic Accessibility : Patent compounds involve multi-step syntheses with complex substituents, whereas N-(pyrimidin-5-yl)acetimidamide could be synthesized more straightforwardly, favoring scalability.
  • Biological Screening: No direct activity data exists for this compound, though its analogs’ activities suggest prioritization for kinase or antimicrobial assays.

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